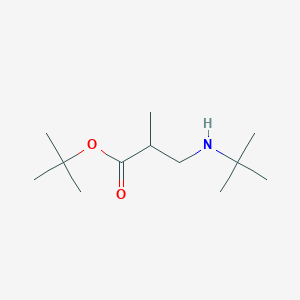![molecular formula C11H22N2O2 B6340250 Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-48-8](/img/structure/B6340250.png)
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the reaction of 3-pyrrolidinylpropanoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process. Additionally, the use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction.
化学反应分析
Types of Reactions
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent.
科学研究应用
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with receptors or enzymes, potentially inhibiting or activating their function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in further biochemical reactions.
相似化合物的比较
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Ethyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
- Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
Uniqueness
Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a methyl group on the propanoate ester. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLHPTMGLYTFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
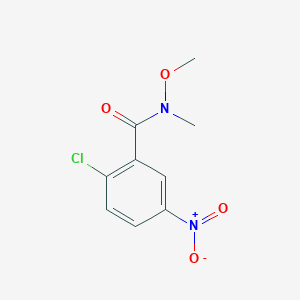
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
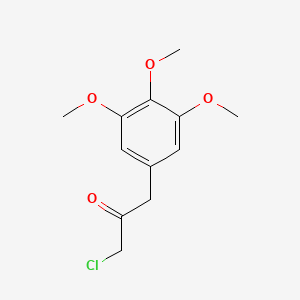
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
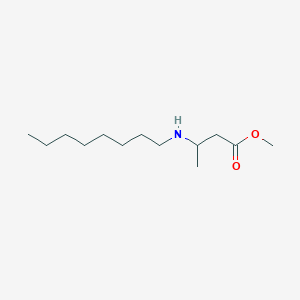
![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
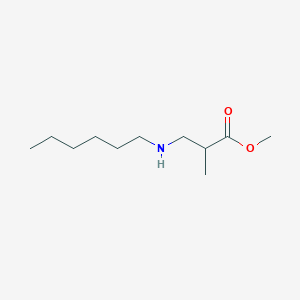
![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)
